Palmitoylethanolamide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

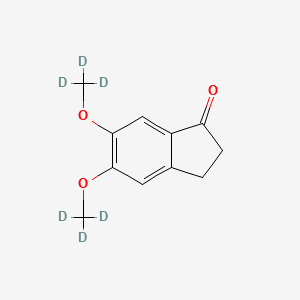

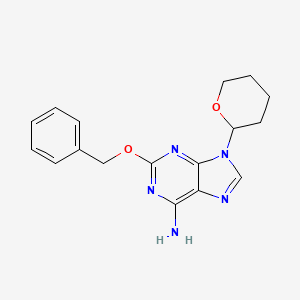

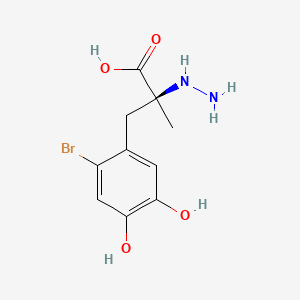

Palmitoylethanolamide-d4 is a deuterated form of palmitoylethanolamide, an endogenous fatty acid amide. This compound is known for its anti-inflammatory and analgesic properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of palmitoylethanolamide due to its stability and traceability.

Mechanism of Action

- PEA interacts with several pivotal targets, including:

- PEA’s mechanism of action remains incompletely understood but is based on three hypotheses:

- It orchestrates precise adjustments in immune responses, impacting inflammation and immune function .

- Its ultramicronized form enhances bioavailability, allowing it to exert its effects more effectively .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Palmitoylethanolamide-d4 interacts with several enzymes, proteins, and other biomolecules. A primary target of this compound is the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve hypothalamic leptin signaling, modulate transcription of anorectic and orexigenic neuropeptides in the hypothalamus, and increase AMP-activated protein kinase-α phosphorylation in adipose tissue .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to stimulate diacylglycerol lipase activity, which in turn increases the biosynthesis of the endocannabinoid 2-arachidonoylglycerol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a dose of 30 mg/kg of this compound has been shown to reduce food intake, body weight, and fat mass in ovariectomized rats

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as diacylglycerol lipase and influences metabolic flux and metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoylethanolamide-d4 typically involves the deuteration of palmitic acid followed by its reaction with ethanolamine. The process begins with the deuteration of palmitic acid using deuterium gas under high pressure and temperature. The deuterated palmitic acid is then reacted with ethanolamine in the presence of a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and high-purity deuterium gas to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Palmitoylethanolamide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Palmitoylethanolamide-d4 is widely used in scientific research due to its stability and traceability. Its applications include:

Chemistry: Used as a tracer in studies of lipid metabolism and fatty acid amide signaling pathways.

Biology: Investigated for its role in modulating inflammation and pain through its interaction with peroxisome proliferator-activated receptor alpha.

Medicine: Explored for its potential therapeutic effects in treating chronic pain, neuroinflammation, and other inflammatory conditions.

Industry: Utilized in the development of new pharmaceuticals and nutraceuticals targeting inflammatory and pain-related disorders.

Comparison with Similar Compounds

Similar Compounds

Anandamide: Another endogenous fatty acid amide with similar anti-inflammatory and analgesic properties.

Oleamide: A fatty acid amide known for its sleep-inducing effects and modulation of pain and inflammation.

2-Arachidonoylglycerol: An endocannabinoid involved in various physiological processes, including pain modulation and inflammation.

Uniqueness of Palmitoylethanolamide-d4

This compound is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it an invaluable tool for researchers studying the pharmacokinetics and metabolism of palmitoylethanolamide. Additionally, its specific interaction with peroxisome proliferator-activated receptor alpha and other molecular targets distinguishes it from other similar compounds.

Properties

IUPAC Name |

N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RZOBCMOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.2]octane-3-carboxamide,(S)-(9CI)](/img/new.no-structure.jpg)

![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)